Radiolabeling: Iodine isotopes, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), can be easily incorporated into the 4-iodobenzamide structure. This allows for the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as for targeted radionuclide therapy. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Pharmacological activity: The iodine atom can influence the pharmacological properties of the benzamide derivative, affecting its affinity for specific biological targets like melanin, sigma receptors, and monoamine oxidase B (MAO-B). [, , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Electrophilic Radioiododestannylation: This method involves preparing a tributylstannyl precursor of the desired benzamide derivative. Subsequently, radioiodine (¹²⁵I), oxidized with Chloramine-T, replaces the tributylstannyl group, yielding the radiolabeled 4-iodobenzamide derivative. This approach has been successfully employed to synthesize N-(4-dipropylaminobutyl)-4-[¹²⁵I]-iodobenzamide with high radiochemical purity and yield. []
Isotopic Exchange Reaction: This method utilizes readily available, non-radioactive 4-iodobenzamide derivatives. By reacting them with radioactive iodide (e.g., ¹²³I, ¹³¹I) under specific conditions, the radioactive iodine can substitute the non-radioactive iodine in the molecule. This approach has been explored for the radiolabeling of (N-diethylaminoethyl)-4-iodobenzamide (IBZA). []
Nucleophilic Substitution: Starting from 4-bromobenzamide derivatives, this method leverages the reactivity difference between bromine and iodine. Reacting these derivatives with radioactive iodide under suitable conditions enables the substitution of bromine with radioactive iodine, leading to the formation of the desired radiolabeled 4-iodobenzamide derivative. []
Molecular Structure Analysis
Amide bond formation: A common approach to synthesizing these derivatives involves forming the amide bond between 4-iodobenzoic acid (or its activated derivatives) and various amines. This reaction is typically carried out using coupling reagents like carbodiimides or by converting the carboxylic acid to a more reactive species, such as an acyl chloride. [, ]
Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enable the formation of carbon-carbon bonds using 4-iodobenzamide derivatives as substrates. These reactions offer versatile routes to diversely substituted benzamide derivatives with potential biological activities. []
Mechanism of Action
Melanoma Imaging Agents: Compounds like N-(2-diethylaminoethyl)-4-iodobenzamide (¹²³I-BZA) exhibit a high affinity for melanin, the pigment responsible for the dark coloration of melanoma cells. This affinity allows them to accumulate in melanoma tissue, enabling their use in SPECT imaging. [, , , , , , , , , , , , , ]
Sigma Receptor Ligands: Derivatives such as [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) demonstrate high affinity for sigma receptors, particularly the sigma-1 subtype. These receptors are overexpressed in various cancer cells, including breast cancer cells. Binding to these receptors may contribute to the antiproliferative and antimigratory effects observed for some 4-iodobenzamide derivatives, highlighting their potential as therapeutic targets. [, , , ]
Monoamine Oxidase B (MAO-B) Inhibitors: Certain 4-iodobenzamide derivatives, such as N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d), act as selective and reversible inhibitors of MAO-B. These enzymes are involved in the breakdown of neurotransmitters like dopamine and are considered targets for treating neurological disorders like Parkinson's disease. Radiolabeled versions of these inhibitors can be used to study MAO-B activity in vivo using techniques like SPECT. [, , ]
Physical and Chemical Properties Analysis
Lipophilicity: The balance between hydrophilic and lipophilic character, often quantified by the octanol-water partition coefficient, impacts their absorption, distribution, metabolism, and excretion (ADME) properties. Modifying the substituents on the amide nitrogen can fine-tune lipophilicity, influencing their ability to cross biological membranes and reach target tissues. []
Applications
Compounds like ¹²³I-BZA have demonstrated promising results in the diagnosis of primary and metastatic melanoma, offering high sensitivity and specificity. [, , , , , , , , , , , , , , , , , ]
Clinical trials have demonstrated the effectiveness of ¹²³I-BZA in detecting melanoma metastases, even in cases where other imaging techniques proved inconclusive. [, ]
The high affinity of ¹²³I-BZA for melanin allows for the visualization of both melanotic and amelanotic melanoma, although sensitivity might vary depending on the melanin content of the tumor. [, , , , , ]
¹²³I-BZA has proven particularly useful in the diagnosis of ocular melanoma, where its melanin affinity allows for the visualization of small tumors and helps differentiate between benign and malignant lesions. [, , , , , ]
SPECT imaging using ¹²³I-BZA provides valuable information for treatment planning and monitoring of ocular melanoma patients. [, , ]
Non-Small Cell Lung Cancer Imaging:
The expression of sigma receptors in non-small cell lung cancer (NSCLC) has prompted investigations into using 4-iodobenzamide derivatives, such as ¹²³I-IDAB, for imaging NSCLC lesions. [, ]
While promising, the sensitivity of ¹²³I-IDAB in detecting NSCLC lymph node metastases appears limited compared to its performance in melanoma imaging. [, ]
Targeted Radionuclide Therapy:
The selective uptake of certain 4-iodobenzamide derivatives in melanoma cells makes them attractive candidates for targeted radionuclide therapy. [, , , ]
By using therapeutic radioisotopes like ¹³¹I, these compounds can deliver localized radiation to tumor cells, potentially increasing treatment efficacy and minimizing damage to healthy tissues. [, ]
Functional MAO-B Studies:
Radiolabeled MAO-B inhibitors based on the 4-iodobenzamide scaffold, such as N-(2-aminoethyl)-2-chloro-4-[¹²³I]iodobenzamide, enable the in vivo study of MAO-B activity in the brain using SPECT. [, , ]
These studies can provide valuable insights into the role of MAO-B in neurological disorders and aid in the development of new therapeutic interventions. []
Derivatives like N-(2-aminoethyl)-4-iodobenzamide (NIBA) are emerging as valuable tools in lipid analysis using UVPD-MS. []
These derivatives dramatically enhance the photofragmentation efficiency of fatty acids, providing detailed structural information, including the position of double bonds and branching points. []
Related Compounds
N-(2-Diethylaminoethyl)-4-iodobenzamide (I-BZA or IDAB)
Compound Description: N-(2-Diethylaminoethyl)-4-iodobenzamide (I-BZA or IDAB) is a benzamide derivative that has been investigated as a potential radiopharmaceutical for the imaging and diagnosis of malignant melanoma. Studies have shown that I-BZA exhibits a high affinity for melanin, the pigment found in melanoma cells, which allows it to accumulate in melanoma tumors. [, , , ] This compound has demonstrated promising results in preclinical and clinical trials for detecting primary and metastatic melanoma lesions. [, , , , , ] I-BZA is typically radiolabeled with iodine-123 (123I-BZA) for use in single-photon emission computed tomography (SPECT) imaging. [, , , , , ]
Relevance: N-(2-Diethylaminoethyl)-4-iodobenzamide shares a core structure with 4-iodobenzamide, consisting of a benzamide moiety with an iodine atom at the para position. The key difference lies in the presence of a diethylaminoethyl substituent on the amide nitrogen in I-BZA, which is absent in 4-iodobenzamide. This structural modification in I-BZA contributes to its melanin affinity and its ability to target melanoma cells. [, ]
(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB)
Compound Description: (2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) is another benzamide derivative investigated as a potential melanoma imaging agent. Preclinical studies have demonstrated its ability to target melanoma cells in vivo. [] IPAB exhibits high affinity for sigma-1 receptors, which are overexpressed in melanoma cells. [] Radiolabeled with iodine-125 or iodine-131, IPAB demonstrated promising tumor uptake and retention in animal models. [, ]
N-(3-Dimethylaminopropyl)-4-iodobenzamide
Compound Description: N-(3-Dimethylaminopropyl)-4-iodobenzamide is a structurally related compound to I-BZA, also explored for its potential as a melanoma imaging agent. [] This compound has been radiolabeled with carbon-14 and carbon-13 to study its metabolism in vivo. []
Relevance: Similar to 4-iodobenzamide, this compound features a benzamide core with an iodine at the para position. It differs from 4-iodobenzamide by the presence of a dimethylaminopropyl substituent on the amide nitrogen. This structural similarity to I-BZA suggests it may also interact with melanin or sigma receptors, making it a potential melanoma imaging agent. []
Compound Description: N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) is a high-affinity sigma receptor ligand. [, ] Preclinical studies have shown its potential for imaging breast cancer due to its ability to bind to sigma receptors, which are overexpressed in breast cancer cells, particularly in the MCF-7 cell line. [, ] 4-IBP has been radiolabeled with iodine-125 for in vivo studies. [, ] Further research suggests that 4-IBP acts as a sigma1 receptor agonist and may have therapeutic potential by decreasing cancer cell migration and sensitizing them to cytotoxic drugs. []
Relevance: 4-IBP is structurally analogous to 4-iodobenzamide, sharing the core benzamide structure with an iodine at the para position. The key distinction is the N-benzylpiperidin-4-yl substituent on the amide nitrogen in 4-IBP, absent in 4-iodobenzamide. This structural feature contributes to 4-IBP's high affinity for sigma receptors, making it a potential imaging agent for breast cancer and a possible therapeutic agent. [, , ]
Compound Description: N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA) is another benzamide derivative that has shown promise as a radiopharmaceutical for melanoma imaging. [] Studies indicate that IMBA exhibits high melanoma uptake and improved melanoma-to-nontarget tissue ratios compared to BZA. [] The faster background clearance and high melanoma affinity of IMBA make it a potentially superior agent for the scintigraphic detection of melanoma metastases. []
N-(4-Dipropylaminobutyl)-4-iodobenzamide
Compound Description: N-(4-Dipropylaminobutyl)-4-iodobenzamide is a benzamide derivative investigated for its potential as a melanoma imaging agent. [, , ] This compound has been radiolabeled with iodine-125 for in vivo studies and shows promising tumor uptake in mouse models. [, ]
Relevance: N-(4-Dipropylaminobutyl)-4-iodobenzamide shares the core structure of 4-iodobenzamide with a benzamide ring and iodine at the para position. The difference lies in the dipropylaminobutyl substituent on the amide nitrogen, absent in 4-iodobenzamide. This structural modification likely influences its biodistribution and tumor targeting, making it a potential melanoma imaging agent. [, , ]
Compound Description: N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) is an iodinated benzamide analog designed as a selective and reversible inhibitor of monoamine oxidase B (MAO-B). [, ] 2d exhibits high inhibitory potency and selectivity for MAO-B, making it a potential candidate for radioiodinated ligand development for functional MAO-B studies in the brain using SPECT. [, ]
N-(2-aminoethyl)-4-iodobenzamide
Compound Description: N-(2-aminoethyl)-4-iodobenzamide serves as a precursor for a series of iodinated benzamide derivatives investigated as potential radiopharmaceuticals for melanoma imaging and therapy. [, ] It demonstrates high melanoma uptake in mice models. []
Relevance: This compound is structurally very similar to 4-iodobenzamide, differing only by the presence of a 2-aminoethyl substituent on the amide nitrogen. This minor modification significantly influences its biological activity and serves as a basis for developing more potent melanoma-targeting agents. [, ]
Compound Description: Tributylstannylbenzamide-modified oligonucleotides (Sn-ODNs) are synthetic oligonucleotides conjugated with a tributylstannylbenzamide moiety. [] These conjugates are used as intermediates in a method for synthesizing iodine-125-labeled oligonucleotides ([125I]ODNs). [] The tributylstannyl group allows for efficient radioiodination via destannylation reactions. []
Relevance: While Sn-ODNs are not strictly benzamide derivatives like 4-iodobenzamide, they employ a benzamide moiety as a linker for attaching a tributylstannyl group to oligonucleotides. This highlights the versatility of the benzamide structure in various chemical syntheses, including those relevant to radiopharmaceutical development. []
Compound Description: N-{2-[4-(N-Diethylaminoethylcarbamoyl)phenyl]ethyl}-N-methyldithiocarbamate is a complex ligand designed to chelate technetium-99m (99mTc) for potential use in melanoma imaging. [] The benzamide moiety in this ligand provides a structural similarity to I-BZA, aiming to retain its melanoma-targeting properties. [] The dithiocarbamate group allows for stable complexation with 99mTc. []
Relevance: Although structurally more complex, this compound incorporates the key features of 4-iodobenzamide, namely the benzamide group, and combines it with a chelating moiety for 99mTc. This approach seeks to exploit the melanoma affinity of benzamide derivatives while utilizing the favorable imaging characteristics of 99mTc. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.